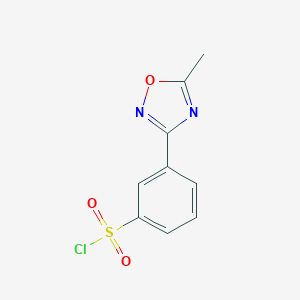
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride, commonly referred to as MOB, is a synthetic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents. MOB is used primarily as a reagent in organic synthesis and has been used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. MOB is also used as a catalyst in a variety of reactions, including hydrolysis, oxidation, and condensation reactions. Additionally, MOB has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds.
Scientific Research Applications
Synthesis and Antibacterial Properties
- Synthesis and Biological Evaluation : A study explored the synthesis of sulfonamide-based 1,3,4-oxadiazole derivatives using 5-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonyl chloride. These compounds showed good anti-inflammatory activity, with some demonstrating excellent anti-inflammatory effects. Theoretical calculations of antimicrobial activity were closely related to quantum chemical parameters (Kavitha, Nasarullah & Kannan, 2019).
Structural Analysis and Synthesis Techniques
- Synthesis of 1,2,4- and 1,3,4-oxadiazoles : A research focused on synthesizing 5-substituted 2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazoles from 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides, highlighting advanced synthesis techniques for complex organic compounds (Obushak, Pokhodylo, Pidlypnyi & Matiichuk, 2008).
Applications in Corrosion Inhibition
- Corrosion Inhibition Properties : A study examined the corrosion inhibition ability of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. The research employed gravimetric, electrochemical, SEM, and computational methods, suggesting potential applications in corrosion protection (Ammal, Prajila & Joseph, 2018).
Potential in Cancer Treatment
- Anticancer Evaluation : Research was conducted on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, highlighting their moderate to excellent anticancer activity against several cancer cell lines, pointing towards potential applications in cancer therapy (Ravinaik, Rao, Rao, Ramachandran & Reddy, 2021).
Physicochemical and Theoretical Studies
- Structural Characterization and DFT Calculations : The structural characterization and molecular-electronic structure of 1,3,4-oxadiazole derivatives were investigated, including kinetic studies. This research provides insights into the physicochemical properties of these compounds, useful for various scientific applications (Rublova, Zarychta, Olijnyk & Mykhalichko, 2017).
Safety and Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage . It reacts violently with water, liberating toxic gas . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
Properties
IUPAC Name |
3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3S/c1-6-11-9(12-15-6)7-3-2-4-8(5-7)16(10,13)14/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMVPGZXUILSPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594506 |
Source


|
| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10185-62-3 |
Source


|
| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



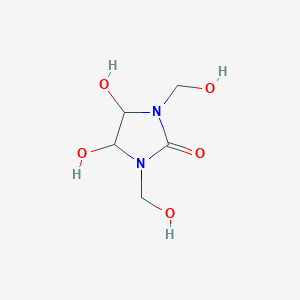

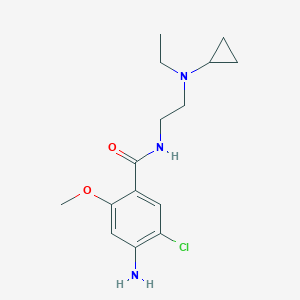
![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)

![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)
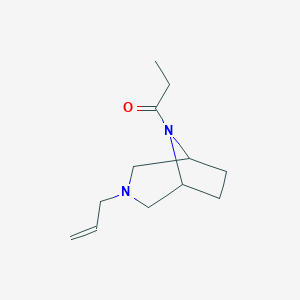
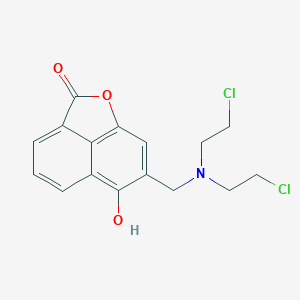
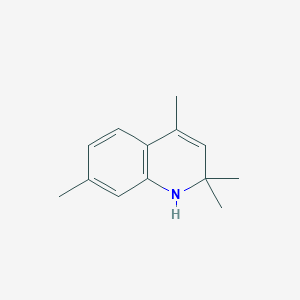
![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)

